1-(3-chloro-4-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-4-methylphenyl derivatives and pyrazolo[3,4-d]pyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: These reactions are used to introduce the oxolan-2-ylmethyl group.
Cyclization reactions: These reactions form the pyrazolo[3,4-d]pyrimidine core.
Amidation reactions: These reactions attach the amine group to the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to ensure efficient reactions.
Purification techniques: Methods such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May form ketones or carboxylic acids.
Reduction: May form alcohols or amines.
Substitution: May form halogenated derivatives or other substituted compounds.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
Pathways: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride .
- 1-(3-chloro-4-fluorophenyl)ethyl](oxolan-2-ylmethyl)amine .
Uniqueness
1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group and the pyrazolo[3,4-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18ClN5O |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18ClN5O/c1-11-4-5-12(7-15(11)18)23-17-14(9-22-23)16(20-10-21-17)19-8-13-3-2-6-24-13/h4-5,7,9-10,13H,2-3,6,8H2,1H3,(H,19,20,21) |
InChI Key |
GOCYRBVGFKXNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4CCCO4)Cl |
Origin of Product |
United States |
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